molecular formula C7H3ClF3NO2 B1588917 2-Chloro-4-(trifluoromethyl)nicotinic acid CAS No. 590371-81-6

2-Chloro-4-(trifluoromethyl)nicotinic acid

Cat. No.: B1588917
CAS No.: 590371-81-6
M. Wt: 225.55 g/mol
InChI Key: FZIJHEOXLKCIRZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H3ClF3NO2. It is a derivative of nicotinic acid, featuring a chlorine atom at the second position and a trifluoromethyl group at the fourth position on the pyridine ring.

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)nicotinic acid has several scientific research applications:

Safety and Hazards

When handling 2-Chloro-4-(trifluoromethyl)nicotinic acid, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing . Avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Currently, the development of organic compounds containing fluorine is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)nicotinic acid typically involves multiple steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product. The process is designed to be economically viable and safe for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in agrochemicals and pharmaceuticals. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIJHEOXLKCIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472205
Record name 2-Chloro-4-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590371-81-6
Record name 2-Chloro-4-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(trifluoromethyl)nicotinic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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